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Compound of Interest

Compound Name: 4'-Methoxy-S-trityl-L-cysteinol

Cat. No.: B15606720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 4'-Methoxy-S-trityl-L-cysteinol. Due to the limited availability

of data for this specific compound, this guide leverages information from closely related and

well-studied analogs, including S-trityl-L-cysteine (STLC) and its derivatives. This document

aims to serve as a valuable resource for researchers interested in the synthesis,

characterization, and application of S-trityl-L-cysteinol derivatives in fields such as medicinal

chemistry and drug development.

Core Physical and Chemical Properties
Direct experimental data for 4'-Methoxy-S-trityl-L-cysteinol is not readily available in the

public domain. However, its properties can be inferred from analogous compounds. The key

structural features are the L-cysteinol backbone, the sulfur-linked trityl group, and a methoxy

substituent on one of the trityl group's phenyl rings. The methoxy group is known to increase

the acid lability of the trityl protecting group.

For comparative purposes, the known physical and chemical properties of relevant precursor

and analogous compounds are summarized in the tables below.

Table 1: Physical Properties of Related Cysteine
Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15606720?utm_src=pdf-interest
https://www.benchchem.com/product/b15606720?utm_src=pdf-body
https://www.benchchem.com/product/b15606720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property S-Trityl-L-cysteine
Fmoc-S-trityl-L-
cysteine

Fmoc-S-4-
methoxytrityl-L-
cysteine

Molecular Formula C₂₂H₂₁NO₂S[1] C₃₇H₃₁NO₄S C₃₈H₃₃NO₅S[2][3]

Molecular Weight 363.47 g/mol 585.7 g/mol 615.7 g/mol [2][3]

Appearance
White to off-white

powder
White powder

Yellow to white

powder[3]

Melting Point
182-183 °C

(decomposes)
170-180 °C 117-130 °C[3]

Optical Rotation
[α]₂₅/D +115° (c=0.8 in

0.04 M ethanolic HCl)

[α]D²⁰ = 20 ±2° (c=1 in

DMF)
[α]D²⁰ = 12 - 18°[3]

Table 2: Chemical and Solubility Properties of Related
Cysteine Derivatives

Property S-Trityl-L-cysteine
Fmoc-S-trityl-L-
cysteine

Fmoc-S-4-
methoxytrityl-L-
cysteine

IUPAC Name

(2R)-2-amino-3-

(tritylthio)propanoic

acid[1]

(2R)-2-{[(9H-fluoren-9-

yl)methoxy]carbonyla

mino}-3-

(tritylthio)propanoic

acid

(2R)-2-{[(9H-fluoren-9-

yl)methoxy]carbonyla

mino}-3-{[(4-

methoxyphenyl)

(diphenyl)methyl]thio}

propanoic acid[2]

CAS Number 2799-07-7[1] 103213-32-7 177582-21-7[2][3]

Solubility

Soluble in DMSO (5

mg/ml) and methanol;

partly soluble in water.

Insoluble in water;

soluble in most

organic solvents like

Chloroform,

Dichloromethane,

Ethyl Acetate, DMSO,

Acetone.[4]

Soluble in organic

solvents.
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Experimental Protocols
Synthesis of 4'-Methoxy-S-trityl-L-cysteinol
A plausible synthetic route to 4'-Methoxy-S-trityl-L-cysteinol involves the reduction of the

corresponding carboxylic acid, S-(4-methoxytrityl)-L-cysteine.

Step 1: Synthesis of S-(4-methoxytrityl)-L-cysteine This can be achieved by reacting L-cysteine

with 4-methoxytrityl chloride in a suitable solvent.

Materials: L-cysteine hydrochloride monohydrate, 4-methoxytrityl chloride (Mmt-Cl),

Dimethylformamide (DMF), Triethylamine (TEA), Diethyl ether.

Procedure:

Dissolve L-cysteine hydrochloride monohydrate in DMF.

Add TEA to neutralize the hydrochloride and deprotonate the thiol group.

Slowly add a solution of 4-methoxytrityl chloride in DMF to the reaction mixture.

Stir the reaction at room temperature for several hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, precipitate the product by adding the reaction mixture to ice-cold water

or diethyl ether.

Collect the precipitate by filtration, wash with water and diethyl ether, and dry under

vacuum.

Step 2: Reduction to 4'-Methoxy-S-trityl-L-cysteinol The carboxylic acid of S-(4-

methoxytrityl)-L-cysteine can be reduced to the corresponding alcohol using a suitable

reducing agent like borane-tetrahydrofuran complex.

Materials: S-(4-methoxytrityl)-L-cysteine, Borane-tetrahydrofuran complex (BH₃·THF),

Tetrahydrofuran (THF), Methanol, Saturated ammonium chloride solution.

Procedure:
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Suspend S-(4-methoxytrityl)-L-cysteine in anhydrous THF under an inert atmosphere (e.g.,

nitrogen or argon).

Cool the suspension in an ice bath.

Slowly add a solution of BH₃·THF (1 M in THF) to the suspension.

Allow the reaction to warm to room temperature and stir overnight.

Cool the reaction mixture in an ice bath and slowly quench the excess borane by the

dropwise addition of methanol.

Add saturated ammonium chloride solution and extract the product with an organic solvent

like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain the crude product.

Purify the crude 4'-Methoxy-S-trityl-L-cysteinol by column chromatography on silica gel.

Characterization Methods
Standard analytical techniques can be employed to confirm the structure and purity of the

synthesized 4'-Methoxy-S-trityl-L-cysteinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

crucial for structural elucidation. The spectra would be expected to show characteristic

signals for the methoxy group, the aromatic protons of the trityl group, and the protons of the

cysteinol backbone.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to

confirm the molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the

hydroxyl (-OH) group and the C-S bond.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine

the enantiomeric purity of the final product.
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Biological Activity and Signaling Pathways
While the specific biological activity of 4'-Methoxy-S-trityl-L-cysteinol has not been reported,

its structural analog, S-trityl-L-cysteine (STLC), is a well-characterized potent and specific

inhibitor of the human mitotic kinesin Eg5 (also known as KSP).[5][6] Eg5 is essential for the

formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and subsequent

apoptosis in cancer cells.[5][6] Therefore, 4'-Methoxy-S-trityl-L-cysteinol is a promising

candidate for investigation as an Eg5 inhibitor.

Mitotic Kinesin Eg5 Inhibition Pathway
The inhibition of Eg5 by STLC and its analogs disrupts the normal process of mitosis. The

following diagram illustrates the proposed mechanism of action.
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Caption: Proposed mechanism of mitotic arrest by Eg5 inhibition.

Experimental Workflow for Eg5 Inhibition Assay
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The following workflow outlines a typical experimental approach to evaluate the inhibitory

potential of a compound like 4'-Methoxy-S-trityl-L-cysteinol against Eg5.
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Caption: Experimental workflow for evaluating Eg5 inhibition.
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Experimental Protocol for Microtubule-Activated Eg5 ATPase Assay:[7][8] This assay measures

the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules. Inhibition

of this activity is a direct measure of the compound's effect on Eg5 function.

Reagents: Recombinant human Eg5 motor domain, paclitaxel-stabilized microtubules, ATP, a

phosphate detection reagent (e.g., malachite green), and the test compound (4'-Methoxy-S-
trityl-L-cysteinol).

Procedure:

Incubate the Eg5 motor domain with varying concentrations of the test compound in a 96-

well plate.

Initiate the reaction by adding microtubules and ATP.

Allow the reaction to proceed for a set time at a controlled temperature.

Stop the reaction and measure the amount of inorganic phosphate released using a

phosphate detection reagent.

Calculate the rate of ATP hydrolysis and determine the IC₅₀ value of the compound.

Conclusion
4'-Methoxy-S-trityl-L-cysteinol is a compound of significant interest for medicinal chemistry

and drug discovery, particularly in the context of anticancer research. While direct experimental

data is scarce, this technical guide provides a solid foundation for its synthesis,

characterization, and biological evaluation based on the properties and activities of its close

structural analogs. The methodologies and pathways described herein should empower

researchers to further investigate the potential of 4'-Methoxy-S-trityl-L-cysteinol and its

derivatives as novel therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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